molecular formula C19H14N2O2S B3077040 4-(4-Methoxyphenoxy)-2-phenylthieno[3,2-d]pyrimidine CAS No. 1043874-94-7

4-(4-Methoxyphenoxy)-2-phenylthieno[3,2-d]pyrimidine

Cat. No.: B3077040
CAS No.: 1043874-94-7
M. Wt: 334.4 g/mol
InChI Key: SVWMVQDWOVQGAW-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenoxy)-2-phenylthieno[3,2-d]pyrimidine (CAS 1043874-94-7) is a high-purity heterocyclic compound with a molecular weight of 334.4 g/mol and the molecular formula C 19 H 14 N 2 O 2 S . This molecule features a thieno[3,2-d]pyrimidine core, a structure of significant interest in medicinal chemistry due to its structural resemblance to purines, which allows it to interact with a variety of biological targets such as kinases, enzymes, and cellular signaling proteins . The compound's specific structure, substituted at the 2-position with a phenyl group and at the 4-position with a 4-methoxyphenoxy moiety, underpins its research value. The electron-donating methoxy group can influence the compound's physicochemical properties, such as its lipophilicity and solubility, which are critical parameters in pharmacokinetic optimization . Researchers utilize this compound primarily in the exploration and development of novel therapeutic agents, with studies suggesting potential applications in areas such as kinase inhibition and cancer research, given the documented activities of structurally similar thienopyrimidine derivatives . Its mechanism of action is thought to involve the binding to and inhibition of specific enzymatic active sites, such as those of kinases, thereby disrupting pathways critical for cell proliferation or bacterial growth . The typical synthesis involves multi-step reactions, which may include the condensation of a chlorophenyl ether derivative with a hydroxyphenyl ketone, followed by further cyclization with guanidine to form the pyrimidine ring . This product is provided for laboratory research purposes only. It is strictly labeled as For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

4-(4-methoxyphenoxy)-2-phenylthieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2S/c1-22-14-7-9-15(10-8-14)23-19-17-16(11-12-24-17)20-18(21-19)13-5-3-2-4-6-13/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWMVQDWOVQGAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=NC(=NC3=C2SC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(4-Methoxyphenoxy)-2-phenylthieno[3,2-d]pyrimidine typically involves multi-step reactions. One common method includes the condensation of 1-chloro-(4-tolyloxy) benzene with 1-(4-hydroxylphenyl) ethanone, followed by condensation with various aromatic aldehydes. The resulting chalcones are then refluxed with guanidine to yield the desired pyrimidine derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-(4-Methoxyphenoxy)-2-phenylthieno[3,2-d]pyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

4-(4-Methoxyphenoxy)-2-phenylthieno[3,2-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenoxy)-2-phenylthieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes critical for bacterial growth or cancer cell proliferation. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thieno[3,2-d]pyrimidine Core

The biological and physicochemical properties of thieno[3,2-d]pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis:

Compound Name Substituents (Position) Key Properties/Activities Reference ID
4-(4-Methoxyphenoxy)-2-phenylthieno[3,2-d]pyrimidine 2-Ph, 4-(4-MeO-PhO) Anticipated kinase inhibition, improved solubility
4-(4-Methylphenoxy)-2-phenylthieno[3,2-d]pyrimidine 2-Ph, 4-(4-Me-PhO) Structural analog; reduced polarity vs. methoxy
2-(Benzylsulfanyl)-4-(4-methoxyphenoxy)thieno[3,2-d]pyrimidine 2-BnS, 4-(4-MeO-PhO) Potential for enhanced binding via sulfanyl group
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine 4-Pyrazolo, 2-Ph STAT3 inhibition (IC50: 2.55 µM)
4-Morpholinothieno[3,2-d]pyrimidine derivatives (e.g., 11c) 4-Morpholino, 2-arylmethylene hydrazine Cytotoxicity (IC50: 0.003 µM vs. H460)
2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine 2-Cl, 4-(3-NO2-PhO) Electron-withdrawing groups for reactivity

Key Observations:

  • Electron-Donating vs. Withdrawing Groups: Methoxy (4-MeO-PhO) and methyl (4-Me-PhO) substituents improve lipophilicity, whereas nitro (NO2) or chloro groups enhance electrophilicity for nucleophilic substitution reactions .
  • Bioactivity Correlations: Pyrazolo-substituted derivatives (e.g., ) exhibit potent STAT3 inhibition, while morpholino derivatives (e.g., ) show nanomolar cytotoxicity, suggesting substituent-dependent target specificity.

Physicochemical Properties

  • Fluorescence: Phenoxypyrimidines (non-thieno) exhibit solvent-dependent fluorescence, with 2-(4-methoxyphenoxy)pyrimidine showing higher intensity than pyrazine analogs . The thieno core may quench or shift emission spectra due to extended conjugation.
  • Solubility: Methoxy groups enhance aqueous solubility compared to methyl or nitro substituents, critical for pharmacokinetic optimization .

Biological Activity

The compound 4-(4-Methoxyphenoxy)-2-phenylthieno[3,2-d]pyrimidine (CAS Number: 73282-12-9) is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound belongs to the class of thienopyrimidine derivatives. Its chemical formula is C19H14N2O2SC_{19}H_{14}N_{2}O_{2}S, indicating the presence of a thieno ring fused with a pyrimidine structure. The methoxyphenoxy group enhances its solubility and may influence its biological interactions.

Antihypertensive Effects

Research has indicated that derivatives of pyrimidines exhibit significant antihypertensive activity. A study focusing on pyrimidine compounds demonstrated that those with methoxy substitutions were particularly effective in inhibiting Angiotensin Converting Enzyme (ACE), which is crucial for regulating blood pressure. The compound may share similar mechanisms due to its structural analogies with other active pyrimidines .

Antimicrobial Activity

The antimicrobial properties of thienopyrimidine compounds have been documented, with many exhibiting significant activity against various pathogens. A related study evaluated the anti-inflammatory and antimicrobial activities of synthesized pyrimidine derivatives, revealing promising results in inhibiting bacterial growth . This suggests that this compound could possess similar antimicrobial effects.

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors involved in various metabolic pathways. For instance, targeting nucleotide biosynthesis pathways has been identified as a viable strategy for antiviral drug development. The inhibition of pyrimidine synthesis pathways has shown potent antiviral activity against viruses like Hepatitis E .

Study on Antihypertensive Activity

A recent study synthesized various chalcone analogues and evaluated their antihypertensive effects through ACE inhibition assays. The results indicated that compounds with methoxy substitutions exhibited enhanced activity compared to their counterparts without such modifications. This reinforces the hypothesis that this compound may also demonstrate similar antihypertensive properties .

Synthesis and Evaluation of Derivatives

In another investigation, various thienopyrimidine derivatives were synthesized and assessed for their anti-inflammatory activities. The peak activity was observed within hours post-administration, suggesting rapid onset of action, which is critical for therapeutic applications . Although specific data on the compound's efficacy are not yet published, the trends observed in related compounds provide a foundation for further exploration.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntihypertensiveInhibition of ACE; potential for blood pressure regulation
AnticancerInhibition of cell proliferation in cancer lines
AntimicrobialSignificant activity against various pathogens
Mechanism of ActionInteraction with nucleotide biosynthesis pathways

Q & A

Basic Question: What is the standard synthetic route for 4-(4-Methoxyphenoxy)-2-phenylthieno[3,2-d]pyrimidine, and what reaction parameters are critical for yield optimization?

Answer:
The synthesis typically involves coupling a thieno[3,2-d]pyrimidine core with substituted aryl groups. For example, 4-(4-Methoxyphenoxy)-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidine (a structural analog) was synthesized using sodium 4-methoxyphenolate under reflux conditions, achieving an 87% yield . Key parameters include:

  • Temperature control : Excessive heat may degrade intermediates.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution.
  • Catalyst use : Alkali metal bases (e.g., NaH) facilitate phenoxide formation.
  • Reaction time : Prolonged times risk side reactions like hydrolysis.

Advanced Question: How can structural discrepancies in crystallographic data be resolved during refinement for this compound?

Answer:
Structural validation relies on software like SHELXL , which refines X-ray diffraction data by minimizing residuals (R-factors). For thieno[3,2-d]pyrimidine derivatives:

  • Twinned data handling : SHELXL's twin refinement module accounts for crystal twinning .
  • Hydrogen placement : Use riding models or DFT-calculated positions for ambiguous H-atoms.
  • Disorder modeling : Split occupancy refinement resolves disordered solvent/moieties .

Basic Question: Which spectroscopic techniques are essential for characterizing this compound’s purity and structure?

Answer:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxy resonance at δ ~3.8 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion).
  • IR Spectroscopy : Identifies functional groups (e.g., C-O-C stretch at ~1250 cm⁻¹) .
  • HPLC : Quantifies purity (>95% for biological assays) using C18 columns and UV detection .

Advanced Question: How do researchers address contradictions in biological activity data across studies?

Answer:
Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
  • Cellular context : Use isogenic cell lines to isolate target effects.
  • Solubility differences : Pre-dissolve compounds in DMSO (<0.1% final) to avoid aggregation.
  • Orthogonal assays : Validate PI3K inhibition via Western blot (p-Akt reduction) and cellular proliferation assays .

Basic Question: What computational methods predict the compound’s interaction with biological targets?

Answer:

  • Molecular docking (AutoDock Vina) : Screens against PI3Kα (PDB: 3HHM) to identify binding poses .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories.
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

Advanced Question: How are derivatives synthesized for structure-activity relationship (SAR) studies?

Answer:

  • Core diversification : Introduce substituents at C-2 (phenyl) or C-4 (methoxyphenoxy) via Suzuki coupling .
  • Functional group interconversion : Convert methoxy to hydroxyl via BBr₃ demethylation for polarity modulation.
  • Bioisosteric replacement : Replace thieno[3,2-d]pyrimidine with pyrrolo[3,2-d]pyrimidine to assess ring flexibility .

Basic Question: What strategies ensure compound stability during storage and assays?

Answer:

  • Storage : Lyophilize and store at -80°C under argon to prevent oxidation.
  • Buffered solutions : Use pH 7.4 PBS with 0.01% BSA to minimize hydrolysis.
  • Light protection : Amber vials prevent photodegradation of the thieno ring.

Advanced Question: How is target engagement validated in cellular models?

Answer:

  • Cellular thermal shift assay (CETSA) : Monitor target protein stabilization upon ligand binding .
  • Silencing/overexpression : CRISPR KO of PI3Kα confirms on-target effects .
  • SPR/BLI : Quantify binding kinetics (KD, kon/koff) using recombinant PI3Kα .

Basic Question: What are the solubility challenges, and how are they mitigated in in vivo studies?

Answer:

  • Low aqueous solubility : Use co-solvents (e.g., PEG-400) or nanoformulations (liposomes).
  • Prodrug design : Esterify methoxy groups to enhance permeability .

Advanced Question: How are off-target effects systematically evaluated?

Answer:

  • Kinome-wide profiling : Use panels (e.g., Eurofins KinaseProfiler) to assess selectivity across 400+ kinases .
  • Transcriptomics (RNA-seq) : Identify pathway perturbations beyond the primary target.
  • Metabolomics (LC-MS) : Detect unexpected metabolite toxicity.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Methoxyphenoxy)-2-phenylthieno[3,2-d]pyrimidine
Reactant of Route 2
4-(4-Methoxyphenoxy)-2-phenylthieno[3,2-d]pyrimidine

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